molecular formula C15H26ClN B12591514 2,3,5-Tri(propan-2-yl)aniline--hydrogen chloride (1/1) CAS No. 478001-45-5

2,3,5-Tri(propan-2-yl)aniline--hydrogen chloride (1/1)

Cat. No.: B12591514
CAS No.: 478001-45-5
M. Wt: 255.82 g/mol
InChI Key: MVRUHMQYDMGTNM-UHFFFAOYSA-N
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Description

2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) is a chemical compound that belongs to the class of substituted anilines This compound is characterized by the presence of three isopropyl groups attached to the aniline ring at the 2, 3, and 5 positions, and it forms a salt with hydrogen chloride

Properties

CAS No.

478001-45-5

Molecular Formula

C15H26ClN

Molecular Weight

255.82 g/mol

IUPAC Name

2,3,5-tri(propan-2-yl)aniline;hydrochloride

InChI

InChI=1S/C15H25N.ClH/c1-9(2)12-7-13(10(3)4)15(11(5)6)14(16)8-12;/h7-11H,16H2,1-6H3;1H

InChI Key

MVRUHMQYDMGTNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)N)C(C)C)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) typically involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of isopropyl halides to introduce the isopropyl groups at the desired positions on the aniline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The resulting 2,3,5-Tri(propan-2-yl)aniline is then treated with hydrogen chloride gas to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The isopropyl groups and the aniline moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri(propan-2-yl)aniline: Similar structure but different substitution pattern.

    2,3,5-Tri(methyl)aniline: Similar substitution pattern but with methyl groups instead of isopropyl groups.

Uniqueness

2,3,5-Tri(propan-2-yl)aniline–hydrogen chloride (1/1) is unique due to the specific arrangement of isopropyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds.

Biological Activity

2,3,5-Tri(propan-2-yl)aniline--hydrogen chloride (1/1) is a substituted aniline compound notable for its unique structure, which features three isopropyl groups attached to the aniline ring. This compound is synthesized through the alkylation of aniline with isopropyl halides and subsequently forming a hydrochloride salt to enhance its solubility and stability. Understanding its biological activity is crucial for exploring potential therapeutic applications.

  • Molecular Formula : C15H24ClN
  • Molecular Weight : 255.82 g/mol
  • Structure : The compound's structure consists of three isopropyl groups at the 2, 3, and 5 positions of the aniline ring, contributing to its chemical reactivity and biological activity.

The biological activity of 2,3,5-Tri(propan-2-yl)aniline--hydrogen chloride may involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing cellular signaling pathways.
  • Gene Expression : The compound may affect the expression of genes involved in various biological processes, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2,3,5-Tri(propan-2-yl)aniline--hydrogen chloride against various bacterial strains. The compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2921312.5
Enterococcus faecalis ATCC 2921225
Methicillin-resistant Staphylococcus aureus (MRSA)15
Mycobacterium tuberculosis H37Ra20

These results indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assays were performed using human cancer cell lines to assess the potential anticancer properties of the compound. The IC50 values were calculated using MTT assays after 72 hours of treatment:

Cell LineIC50 (µM)
HCT-116 (Colon)8.4
MCF-7 (Breast)10.3
HeLa (Cervical)9.1

The results suggest that 2,3,5-Tri(propan-2-yl)aniline--hydrogen chloride exhibits moderate cytotoxicity against these cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of multiple isopropyl groups enhances lipophilicity and biological activity compared to similar compounds with fewer or different substituents. For instance:

Compound NameStructural FeaturesBiological Activity
2,4,6-Tri(propan-2-yl)anilineSimilar triisopropyl substitutionLower cytotoxicity
N,N-Diethyl-anilineContains ethyl groupsInactive

This comparison highlights how structural variations influence the biological properties of substituted anilines.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study focused on testing the efficacy of 2,3,5-Tri(propan-2-yl)aniline--hydrogen chloride against MRSA strains showed promising results with a significant reduction in bacterial viability at concentrations as low as 15 µg/mL.
  • Cytotoxic Effects on Cancer Cells : In another investigation involving the HCT-116 cell line, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity and induced apoptosis as evidenced by flow cytometry analysis.

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